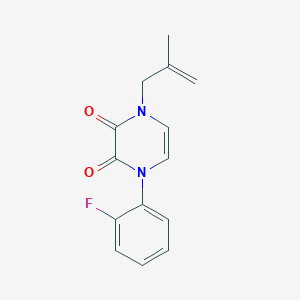
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as FMPP, is a chemical compound that belongs to the class of pyrazine derivatives. FMPP has been used in scientific research to investigate its effects on the central nervous system and as a potential treatment for various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione is not fully understood. However, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been shown to modulate the activity of the glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been shown to increase the activity of the NMDA receptors, which are involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione is its potential toxicity and side effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research on 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione. One area of interest is the development of 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione analogs that have improved potency and selectivity for specific neurotransmitter receptors. Another area of interest is the investigation of the long-term effects of 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione on the brain and behavior. Additionally, 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione could be used as a tool for investigating the mechanisms of various neurological disorders and for developing new treatments for these disorders.
Méthodes De Synthèse
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione can be synthesized through a multi-step process involving the reaction of 2,3-dioxo-6-(2-methylprop-2-enyl)pyrazine with 2-fluorobenzaldehyde. The resulting product is then purified through recrystallization to obtain pure 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have potential as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease. 1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been studied for its potential as a cognitive enhancer and as a tool for studying the mechanisms of learning and memory.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-6-4-3-5-11(12)15/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWKAWMMEPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)
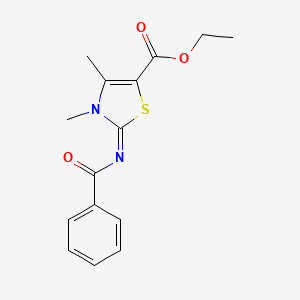
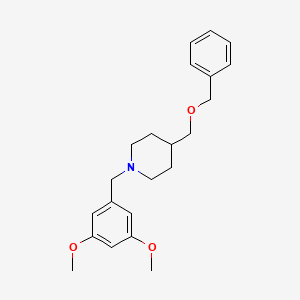
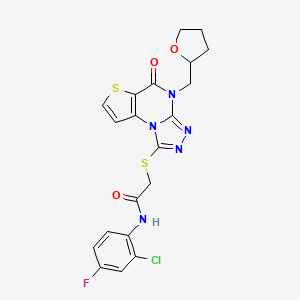
![2-methyl-N-(2-methylbenzyl)-5-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2900154.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)
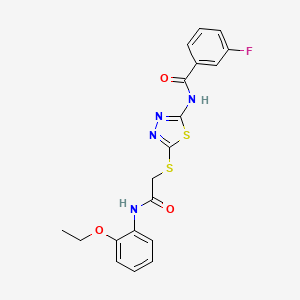
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2900158.png)

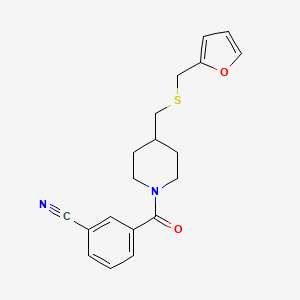

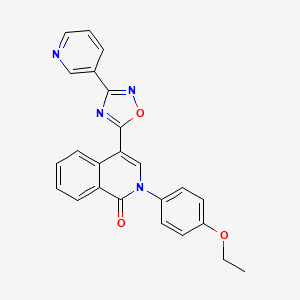
![5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine](/img/structure/B2900165.png)